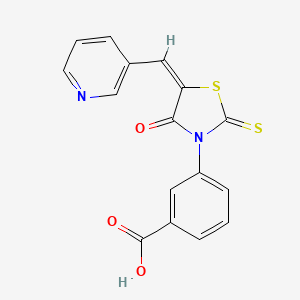

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid

Description

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid is a thiazolidinone derivative characterized by a thiazolidinone core substituted with a pyridin-3-ylmethylene group at position 5 and a benzoic acid moiety at position 2. The Z-configuration of the exocyclic double bond (between C5 of the thiazolidinone and the methylene group) is critical for its biological activity and molecular interactions . This compound belongs to a class of molecules studied for their antimicrobial, anti-inflammatory, and enzyme-modulating properties. Its structure combines a heterocyclic thiazolidinone ring, known for metabolic stability, with a pyridine moiety that enhances π-π stacking interactions in biological targets, and a benzoic acid group that improves solubility and binding affinity .

Properties

Molecular Formula |

C16H10N2O3S2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

InChI |

InChI=1S/C16H10N2O3S2/c19-14-13(7-10-3-2-6-17-9-10)23-16(22)18(14)12-5-1-4-11(8-12)15(20)21/h1-9H,(H,20,21)/b13-7+ |

InChI Key |

TWIPVBVDCIVKBB-NTUHNPAUSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S)C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of Pyridine Moiety: The pyridine ring is introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a pyridine-3-carbaldehyde. This step often requires a catalyst such as piperidine and is conducted under reflux conditions.

Attachment of Benzoic Acid Group: The final step involves the coupling of the intermediate with a benzoic acid derivative, typically through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thioxo group.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoic acid moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid. For instance, derivatives of thiazolidine compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study:

A study demonstrated that certain derivatives exhibited better antibacterial potency than traditional antibiotics such as ampicillin. The most active compounds were found to be effective against resistant bacterial strains, suggesting their potential for development as new antimicrobial agents .

Anti-inflammatory Properties

Compounds similar to 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid have been investigated for their anti-inflammatory effects. Research indicates that these compounds can reduce leukocyte recruitment during inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation .

Case Study:

In a study involving animal models of acute peritonitis, compounds derived from thiazolidine structures showed reduced inflammation markers and improved outcomes compared to control groups . This highlights their therapeutic potential in managing inflammatory diseases.

Cancer Therapy

The compound's thiazolidine framework has been explored for its anticancer properties. Research indicates that derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways .

Case Study:

In vitro studies have shown that certain thiazolidine derivatives significantly inhibit the proliferation of cancer cell lines. These findings suggest that 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid and its analogs could be further developed as anticancer agents .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria, including resistant strains | Derivatives showed better potency than ampicillin; potential for new antimicrobial agents |

| Anti-inflammatory | Reduces leukocyte recruitment; potential treatment for inflammatory diseases | Significant reduction in inflammation markers in animal models |

| Cancer Therapy | Inhibits tumor growth and induces apoptosis in cancer cells | In vitro studies indicate strong inhibition of cancer cell proliferation |

Mechanism of Action

The mechanism of action of 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include key metabolic and signaling pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Substituent Effects

- Pyridin-3-ylmethylene vs. Phenylmethylene : The pyridine ring in the target compound introduces nitrogen-mediated hydrogen bonding and polar interactions, improving target specificity compared to phenyl-substituted analogs like BML-260 . This substitution correlates with broader antimicrobial efficacy .

- Thienylmethylene : The thiophene group in the compound from increases sulfur content, enhancing lipophilicity and antifungal activity compared to phenyl/pyridine derivatives .

Positional Isomerism

Chain Modifications

- Replacement of benzoic acid with a butanoic acid chain () increases molecular weight and flexibility, enabling kinase inhibition via extended binding interactions .

Biological Activity

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioxothiazolidine ring, a pyridine moiety, and a benzoic acid group, contributing to its unique chemical properties. Its molecular weight is approximately 294.4 g/mol, and its structure can be represented as follows:

Synthesis

The synthesis of 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid typically involves multi-step organic reactions. A common synthetic route includes the condensation of pyridine derivatives with thiosemicarbazide, followed by cyclization with appropriate haloketones. The reaction conditions often utilize solvents such as ethanol or methanol and catalysts like potassium carbonate .

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds similar to 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL for some derivatives .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.03 | 0.06 |

| S. aureus | 0.01 | 0.02 |

| B. cereus | 0.02 | 0.04 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound's mechanism of action may involve the modulation of key signaling pathways related to cell growth and apoptosis .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The thioxothiazolidine structure enhances binding affinity to these targets, potentially leading to the modulation of oxidative stress responses and inflammatory processes .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound significantly outperformed traditional antibiotics like ampicillin in inhibiting bacterial growth.

- Antitumor Activity : In another investigation, the compound showed selective toxicity towards cancerous cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Q & A

Basic: What is the standard synthetic route for 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid?

Methodological Answer:

The compound is synthesized via a Knoevenagel condensation reaction. A general procedure involves refluxing 3-formylbenzoic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. For example, analogous compounds (e.g., 3-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid) are synthesized by reacting substituted aldehydes with 2-thioxothiazolidin-4-one in acetic acid under reflux for 2.5–3 hours, followed by recrystallization . Modifications include substituting the aldehyde component with pyridin-3-ylmethylene derivatives to introduce the desired substituent. Yield optimization may require adjusting molar ratios or using microwave-assisted synthesis .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹, and aromatic C-H stretches). For example, IR data for similar thiazolidinone derivatives show distinct absorption bands for carbonyl and thiocarbonyl groups .

- NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and methylene/methine protons (δ 3.5–5.0 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~190 ppm) carbons .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

SAR studies involve systematic substitution at key positions:

- Pyridine Ring Modifications : Replace pyridin-3-yl with other heterocycles (e.g., indole, pyrimidine) to assess impact on bioactivity. For instance, indolylmethylene analogs demonstrated enhanced antimicrobial activity in related studies .

- Thiazolidinone Core Alterations : Vary the 4-oxo or 2-thioxo groups to evaluate stability and target binding.

- Benzoic Acid Substituents : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the benzoic acid moiety to study solubility and receptor interactions.

Biological assays (e.g., antimicrobial, enzyme inhibition) paired with molecular docking (e.g., using AutoDock Vina) can correlate structural changes with activity .

Advanced: How can researchers resolve discrepancies in melting points or spectral data during synthesis?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Recrystallize the compound using different solvents (e.g., DMF/water vs. acetic acid) to isolate stable polymorphs.

- Impurity Profiles : Use HPLC or TLC to detect byproducts. For example, unreacted aldehyde or thiazolidinone precursors may lower melting points.

- Spectral Interpretation : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian DFT calculations) to confirm assignments. In one study, inconsistencies in ¹H NMR signals were resolved by optimizing deuterated solvent choice (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced: What strategies are effective for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., piperidine) to accelerate condensation.

- Solvent Optimization : Use ethanol or DMF instead of acetic acid to improve solubility and reduce side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80% .

- Workup Procedures : Employ column chromatography for intermediates to minimize purification losses.

Advanced: How can molecular docking guide the design of bioactive derivatives?

Methodological Answer:

- Target Selection : Identify enzymes (e.g., bacterial FabH or fungal CYP51) with active sites compatible with the thiazolidinone scaffold.

- Docking Workflow :

- Prepare the ligand (derivative) and receptor (PDB ID: 1QTG) using AutoDock Tools.

- Perform flexible docking to account for side-chain movements.

- Analyze binding poses for hydrogen bonds (e.g., between C=O and Arg37) and hydrophobic interactions (e.g., pyridine ring with Phe149).

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine models .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

- Recrystallization : Use acetic acid or ethanol/water mixtures to isolate pure crystals. For example, analogs like 3-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid are recrystallized from acetic acid with >95% purity .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to remove polar impurities.

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use CLSI guidelines for antimicrobial testing to ensure consistency in MIC values.

- Control Compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to calibrate activity thresholds.

- Statistical Analysis : Apply ANOVA or t-tests to determine if differences in IC₅₀ values (e.g., 8.2 µM vs. 12.5 µM) are statistically significant.

- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.